4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene
Description
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethoxy)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-13-11-6-9(12)4-5-10(11)14-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVGACCRQFHASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
O-Alkylation of Phenol Derivatives
A common initial step is the O-alkylation of a hydroxybenzene derivative with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) to introduce the cyclopropylmethoxy group.
- Typical procedure: React 4-iodophenol or 4-hydroxy-2-methoxybenzene with bromomethylcyclopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) under inert atmosphere. This yields 1-(cyclopropylmethoxy)-4-iodo- or 4-hydroxy-2-methoxybenzene derivatives, which are intermediates for further functionalization.
Methoxylation
Methoxy groups can be introduced by methylation of hydroxy groups using methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate.
Alternatively, starting from difluorophenol derivatives, methoxy substitution can be introduced via nucleophilic aromatic substitution using potassium methoxide generated in situ, as demonstrated in related synthetic routes.
Selective Bromination
Selective bromination at the 4-position is typically achieved by electrophilic aromatic substitution using brominating agents such as bromine (Br2), N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin.
Reaction conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0°C to room temperature) to ensure regioselectivity and avoid polybromination.
Example: Bromination of 2-(cyclopropylmethoxy)-1-methoxybenzene with NBS in dichloromethane yields 4-bromo-1-(cyclopropylmethoxy)-2-methoxybenzene with high selectivity and yield.
Representative Synthetic Route
Alternative Synthetic Approaches
From Difluorophenol Derivatives: A patented process involves reacting 3,4-difluorophenol with benzyl bromide and potassium carbonate in 2-butanone to form benzyloxy-difluorobenzene intermediates. Subsequent methoxylation, debenzylation under hydrogenation conditions, O-alkylation with bromomethylcyclopropane, and final bromination with NBS or hydantoin-based brominating agents yield the target compound or its close analogs.
Industrial Scale Considerations: Large-scale synthesis may utilize continuous flow reactors for bromination to improve selectivity and yield. Purification typically involves recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical intermediates.
Reaction Mechanism Insights
O-Alkylation: The phenolate ion generated by deprotonation of the phenol attacks the electrophilic bromomethylcyclopropane, forming the ether linkage.
Methoxylation: Nucleophilic substitution or methylation introduces the methoxy group on the aromatic ring.
Bromination: Electrophilic aromatic substitution occurs preferentially at the para-position relative to the methoxy and cyclopropylmethoxy substituents due to their activating and directing effects, resulting in selective bromination at the 4-position.
Data Table Summarizing Key Reagents and Conditions
| Step | Reagent(s) | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| O-Alkylation | Bromomethylcyclopropane, K2CO3 | DMF | 80°C | 4 h | Inert atmosphere (N2) |
| Methoxylation | Methyl iodide or potassium methoxide | DMF or Toluene/NMP | 25–80°C | Variable | May require base |
| Bromination | N-bromosuccinimide (NBS) or Br2 | Dichloromethane (DCM) | 0–25°C | 1–2 h | Controlled addition to avoid polybromination |
Summary of Research Findings
The bromination step is critical for regioselectivity and yield; NBS in DCM at low temperature is preferred for selective 4-position bromination.
O-Alkylation with bromomethylcyclopropane proceeds efficiently with potassium carbonate in DMF, yielding high purity intermediates.
Methoxylation can be achieved via methylation or nucleophilic substitution, depending on the starting material.
Industrial processes optimize these steps with continuous flow techniques and advanced purification to maximize efficiency.
Chemical Reactions Analysis
4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropylmethoxy group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene finds applications in diverse research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene are compared below, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Substituent Effects
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Differences |
|---|---|---|---|---|
| 4-Bromo-1-isopropyl-2-methoxybenzene | C₁₀H₁₃BrO | 229.11 | Isopropyl (1-position) | Replaces cyclopropylmethoxy with a non-ether, branched alkyl group. Less steric rigidity. |
| 4-Benzyloxy-2-bromo-1-methoxybenzene | C₁₄H₁₃BrO₂ | 305.16 | Benzyloxy (4-position), Br (2-position) | Substituent positions differ; benzyloxy is bulkier and more lipophilic. |
| 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene | C₉H₁₁BrO₃ | 247.09 | Methoxymethoxy (1-position) | Ether chain (methoxymethoxy) offers flexibility vs. rigid cyclopropane. |
| 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene | C₁₁H₁₂BrClO | 275.57 | Br-methyl (2-position), Cl (4-position) | Retains cyclopropylmethoxy but introduces bromomethyl and chlorine. |
Physicochemical Properties
- Lipophilicity : Cyclopropylmethoxy (logP ~2.1 estimated) is less lipophilic than benzyloxy (logP ~3.5) but more than methoxymethoxy (logP ~1.5), influencing solubility and membrane permeability .
- Thermal Stability: Cyclopropane rings may reduce thermal stability compared to non-cyclic substituents due to ring strain.
Data Tables
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituent 1 (Position) | Substituent 2 (Position) | Substituent 3 (Position) |
|---|---|---|---|
| This compound | Cyclopropylmethoxy (1) | Methoxy (2) | Bromo (4) |
| 4-Bromo-1-isopropyl-2-methoxybenzene | Isopropyl (1) | Methoxy (2) | Bromo (4) |
| 4-Benzyloxy-2-bromo-1-methoxybenzene | Benzyloxy (4) | Bromo (2) | Methoxy (1) |
Table 2: Molecular Weights and Key Properties
| Compound Name | Molecular Weight | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|
| This compound | 273.13 (est.) | N/A | N/A |
| 4-Bromo-1-isopropyl-2-methoxybenzene | 229.11 | N/A | N/A |
| 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene | 247.09 | N/A | N/A |
Biological Activity
4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a bromine atom and methoxy groups on a benzene ring, along with a cyclopropylmethoxy substituent. This unique structure may influence its interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in the body. These interactions may modulate cellular signaling pathways, impacting processes such as cell proliferation, apoptosis, and inflammation.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains, suggesting its utility in developing antimicrobial agents.
- Anticancer Properties : Preliminary studies indicate that it may have cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .
- Cytotoxicity Assays : A study assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer models. Results indicated significant reductions in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
- Inflammation Models : In vivo models of inflammation showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests its potential role in managing conditions characterized by excessive inflammation .
Data Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
